molecular formula C62H109N3O20 B1231789 Malolactomycin C CAS No. 189759-03-3

Malolactomycin C

Cat. No. B1231789
CAS RN: 189759-03-3
M. Wt: 1216.5 g/mol
InChI Key: XCVHAWZLPUJTAT-VOXIDSISSA-N
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Description

Malolactomycin C (MLC) is an antibiotic produced by Streptomyces species, which is an important class of antibiotics used in the treatment of various bacterial infections. MLC has a broad spectrum of activity against Gram-positive and Gram-negative bacteria, and has been shown to be effective against a wide range of organisms, including Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecalis, and Escherichia coli. MLC has also been found to have anti-fungal activity against Candida albicans and Aspergillus fumigatus.

Scientific Research Applications

Origin and Isolation

Malolactomycin C is a bacterial metabolite originally isolated from a genus of bacteria known as Streptomyces . This genus is renowned for its ability to produce a variety of secondary metabolites, many of which have significant biological activity.

Fungicidal Activity

One of the most prominent applications of Malolactomycin C is its fungicidal activity . It has been found to be active against several plant pathogenic fungi, including Botrytis cinerea, Cladosporium fulvum, and Pyricularia oryzae. The minimum inhibitory concentration (MIC) for all these fungi is reported to be 25 µg/ml .

Potential in Cancer Treatment

Research has shown that Malolactomycin C, like other sesquiterpene lactones, exhibits marvelous effects on cancer cell lines and chemosensitizing . This suggests that Malolactomycin C could potentially be used in cancer treatment, although more research is needed to fully understand its mechanisms of action and potential side effects.

Role in Antibiotics

Malolactomycin C belongs to the group of macrolide antibiotics known as the malolactomycin group . Macrolides are a class of antibiotics that are used to treat a variety of bacterial infections due to their ability to inhibit protein synthesis in bacteria.

Chemical Structure and Identification

The chemical structure of Malolactomycin C has been elucidated, which is crucial for understanding its biological activity and for the development of synthetic methods . Its formal name is (+)-1-[5,7,9,11,21,25,27,29,31,35,37,38,39-tridecahydroxy-17-[9-[[imino(methylamino)methyl]amino]-1,3-dimethyl-3-nonen-1-yl]-10,16,20,22,26,30,34-heptamethyl-19-oxo-18,41-dioxabicyclo[35.3.1]hentetraconta-12,14,22-trien-3-yl] ester, propanedioic acid .

Future Research and Development

Given its diverse biological activities, Malolactomycin C holds great promise for future research and development. Its potential applications in medicine, particularly in the treatment of cancer and bacterial infections, make it a valuable target for further study .

Mechanism of Action

Target of Action

Malolactomycin C, a 40-membered macrolide, is produced by Streptomyces sp . It has been found to have moderate activity against selected fungi, specifically Cladosporium, Botrytis, and Pyricularia . Its analogue, Malolactomycin D, has been identified as a selective Ras signal inhibitor . The primary targets of Malolactomycin C are these fungi and the Ras signal pathway.

Mode of Action

Its analogue, malolactomycin d, has been found to selectively inhibit the ras signal pathway . This suggests that Malolactomycin C may also interact with its targets in a similar manner, potentially inhibiting the growth of certain fungi and affecting the Ras signal pathway.

Pharmacokinetics

It is known to be soluble in methanol or dmso , which may influence its bioavailability

Result of Action

The result of Malolactomycin C’s action is the inhibition of growth in certain fungi . This suggests that it may have potential applications as an antifungal agent. Additionally, the action of its analogue on the Ras signal pathway suggests that Malolactomycin C may also have effects at the molecular and cellular level, potentially influencing cell growth and proliferation.

Action Environment

The action of Malolactomycin C may be influenced by various environmental factors. For instance, its solubility in methanol or DMSO suggests that the presence of these solvents could affect its action, efficacy, and stability Additionally, factors such as pH, temperature, and the presence of other substances could potentially influence its action

properties

IUPAC Name

3-oxo-3-[[5,7,9,11,21,25,27,29,31,35,37,38,39-tridecahydroxy-10,16,20,22,26,30,34-heptamethyl-17-[(E)-4-methyl-10-[(N'-methylcarbamimidoyl)amino]dec-4-en-2-yl]-19-oxo-18,41-dioxabicyclo[35.3.1]hentetraconta-12,14,22-trien-3-yl]oxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H109N3O20/c1-34(17-13-11-12-16-24-65-61(63)64-10)25-38(5)58-37(4)18-14-15-19-47(68)39(6)50(71)28-44(67)26-43(66)27-45(83-56(78)32-55(76)77)29-46-30-53(74)59(80)62(82,85-46)33-54(75)35(2)20-22-48(69)40(7)51(72)31-52(73)41(8)49(70)23-21-36(3)57(79)42(9)60(81)84-58/h14-15,17-19,21,35,37-54,57-59,66-75,79-80,82H,11-13,16,20,22-33H2,1-10H3,(H,76,77)(H3,63,64,65)/b18-14?,19-15?,34-17+,36-21?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVHAWZLPUJTAT-VOXIDSISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C(CC(C(C(CC=C(C(C(C(=O)OC(C(C=CC=CC(C(C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)O)C)O)C)C(C)CC(=CCCCCCNC(=NC)N)C)C)O)C)O)C)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCC(C(C(CC(C(C(CC=C(C(C(C(=O)OC(C(C=CC=CC(C(C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)O)C)O)C)C(C)C/C(=C/CCCCCNC(=NC)N)/C)C)O)C)O)C)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H109N3O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1216.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Malolactomycin C

CAS RN

189759-03-3
Record name Malolactomycin C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189759033
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the potential of Malolactomycin C for agricultural applications?

A1: Malolactomycins C and D, discovered as novel 40-membered ring macrolides produced by a strain of Streptomyces, have shown promising antifungal activity. Specifically, they demonstrated inhibitory effects against Botrytis cinerea, a prevalent plant pathogen causing gray mold disease in various crops [, ]. This finding highlights the potential of Malolactomycin C as a potential biocontrol agent or lead compound for developing new antifungal treatments for agricultural use.

Q2: Are there other studies investigating the mode of action or structural details of Malolactomycin C?

A2: Currently, the provided abstracts [, ] primarily focus on the discovery and antifungal activity of Malolactomycins C and D against Botrytis cinerea. Further research is needed to elucidate the specific mode of action, structural characterization, and other properties of Malolactomycin C. Understanding its interaction with targets, downstream effects, and structural details will be crucial for exploring its full potential and developing effective antifungal strategies.

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